molecular formula C13H12N4O3 B11430992 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11430992
M. Wt: 272.26 g/mol
InChI Key: PRSVFEXVYUTGDY-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a triazolopyrimidine derivative characterized by a 3-methoxyphenyl substituent at position 7 and a carboxylic acid group at position 4. The 4,7-dihydro core imparts partial saturation to the pyrimidine ring, distinguishing it from fully aromatic analogs. This compound is synthesized via multicomponent reactions (MCRs) such as the Biginelli-like protocol, often employing green solvents or additives to enhance efficiency and sustainability .

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N4O3/c1-20-9-4-2-3-8(5-9)11-6-10(12(18)19)16-13-14-7-15-17(11)13/h2-7,11H,1H3,(H,18,19)(H,14,15,16)

InChI Key

PRSVFEXVYUTGDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The triazole and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Compound Name Substituents (Position) Core Saturation Key Functional Groups
Target Compound 3-Methoxyphenyl (7), COOH (5) 4,7-dihydro Carboxylic acid, methoxy
7-(3-Chlorophenyl)-4,7-dihydro analog 3-Chlorophenyl (7), COOH (5) 4,7-dihydro Carboxylic acid, chloro
5-(4-Fluorophenyl)-7-(4-methylphenyl) 4-Fluorophenyl (5), 4-methylphenyl (7) 4,7-dihydro Fluoro, methyl
7-Isopropyl analog Isopropyl (7), COOH (5) Fully aromatic Carboxylic acid, alkyl
V1 () 4-Chlorophenyl (7), methyl (5) 4,7-dihydro Carboxamide, chloro

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The 3-methoxyphenyl group in the target compound may enhance solubility and metabolic stability compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in ).

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., V1 in ).

Biological Activity

The compound 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 945105-00-0) is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N4O3
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 945105-00-0

Antimicrobial Activity

Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

  • Increased caspase-3 activity : Indicating enhanced apoptosis.
  • Cell cycle arrest at G1 phase : Suggesting a mechanism of action that inhibits cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In a model of induced inflammation in rats, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity Results

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
Compound Treatment8060

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to modulate pathways related to apoptosis and inflammation.
  • Interaction with DNA : Preliminary data suggest that it may bind to DNA or RNA structures, affecting replication and transcription processes.

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